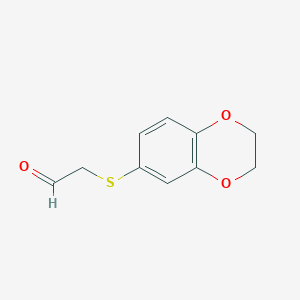
2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetaldehyde is a chemical compound with a unique molecular structure. It has a molecular weight of 210.25 g/mol and is known for its versatile potential in various research applications . This compound is characterized by the presence of a benzodioxin ring and a sulfanyl group attached to an acetaldehyde moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetaldehyde typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable sulfanyl reagent under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high efficiency. The raw materials are carefully selected, and the reaction parameters are closely monitored to maintain the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetaldehyde has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid: This compound has a similar structure but with an acetic acid moiety instead of an aldehyde group.
2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanol: This compound features an ethanol group in place of the aldehyde group.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biologische Aktivität
2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to cellular oxidative stress. This property is crucial for preventing cellular damage and may have implications in age-related diseases and cancer prevention.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. For example, it has been tested against Streptococcus pneumoniae and Staphylococcus aureus, showing inhibitory effects .
- Cytotoxic Effects : In vitro studies have demonstrated that the compound can induce cytotoxicity in cancer cell lines. This suggests a potential role in cancer therapy, where selective targeting of tumor cells could lead to improved treatment outcomes.
Case Studies
- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of this compound against selected bacterial strains. The results indicated significant antibacterial activity with an MIC value of 25 µg/mL against S. aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Cytotoxicity Assessment : In another study focusing on cancer cell lines, the compound was tested for its cytotoxic effects using the MTT assay. The results revealed that at concentrations above 50 µM, there was a significant reduction in cell viability in HeLa cells (cervical cancer), indicating its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Eigenschaften
Molekularformel |
C10H10O3S |
|---|---|
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetaldehyde |
InChI |
InChI=1S/C10H10O3S/c11-3-6-14-8-1-2-9-10(7-8)13-5-4-12-9/h1-3,7H,4-6H2 |
InChI-Schlüssel |
GHAIKOSVJQXIDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)SCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















